Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
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Overview
Description
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is a complex organic compound featuring a benzoate ester linked to a hydrazinyl group, which is further connected to a chlorinated cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a hydrazone formation reaction. The final step involves the chlorination of the cyclohexadienone moiety under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated moiety may also contribute to its reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-hospholene
Uniqueness
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142315-53-5 |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
ethyl 4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-21-15(20)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(16)9-12/h3-9,19H,2H2,1H3 |
InChI Key |
DZNASJFVFDEMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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